molecular formula C14H15FN2O2 B2397161 1-(3-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione CAS No. 1226458-00-9

1-(3-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione

Cat. No.: B2397161
CAS No.: 1226458-00-9
M. Wt: 262.284
InChI Key: LTGVXFBYMLZHHI-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a fluorophenyl group and an isobutyl group attached to a pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

1-(3-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized by the condensation of appropriate precursors such as 1,2-diketones with diamines under acidic or basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the isobutyl group: The isobutyl group can be attached via alkylation reactions using isobutyl halides or isobutyl alcohols in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorophenyl)-4-methylpyrazine-2,3(1H,4H)-dione: Similar structure but with a methyl group instead of an isobutyl group.

    1-(3-chlorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(3-fluorophenyl)-4-ethylpyrazine-2,3(1H,4H)-dione: Similar structure but with an ethyl group instead of an isobutyl group.

Uniqueness

1-(3-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione is unique due to the specific combination of the fluorophenyl and isobutyl groups attached to the pyrazine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-(2-methylpropyl)pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-10(2)9-16-6-7-17(14(19)13(16)18)12-5-3-4-11(15)8-12/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGVXFBYMLZHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN(C(=O)C1=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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